1-(3-Chloro-4-ethoxyphenyl)ethanone

描述

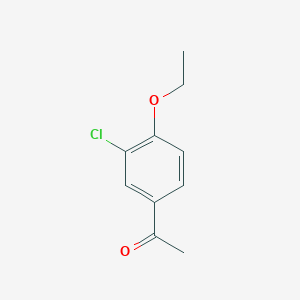

1-(3-Chloro-4-ethoxyphenyl)ethanone, a bifunctional organic molecule, belongs to the class of substituted acetophenones. bldpharm.com Its structure is characterized by an acetophenone (B1666503) core substituted with both a chloro and an ethoxy group on the phenyl ring. The specific placement of the chloro atom at the meta-position and the ethoxy group at the para-position relative to the acetyl group imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications. bldpharm.comsynhet.com This compound, with the chemical formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol , is primarily utilized in research and development, particularly as a building block in medicinal chemistry and the synthesis of fine chemicals. bldpharm.comsynhet.comguidechem.com

Structure

3D Structure

属性

IUPAC Name |

1-(3-chloro-4-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVRYBEWMUXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486772 | |

| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37612-59-2 | |

| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Chloro 4 Ethoxyphenyl Ethanone

Established Synthetic Pathways for Substituted Ethanones

The synthesis of substituted ethanones, such as 1-(3-Chloro-4-ethoxyphenyl)ethanone, has traditionally relied on robust and well-understood chemical transformations. These methods are foundational in organic synthesis and are characterized by their reliability and broad applicability.

Acylation Reactions in Aromatic Systems

A primary and highly effective method for synthesizing aryl ketones is the Friedel-Crafts acylation. alfa-chemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group (RCO-) onto an aromatic ring. ucla.edu The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation prevents further acylation, leading to a mono-substituted product with high selectivity. organic-chemistry.org For the synthesis of this compound, the logical precursor is 2-chlorophenetole (B1346889). The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from the acylating agent and the Lewis acid catalyst. youtube.com This electrophile then attacks the electron-rich aromatic ring of 2-chlorophenetole.

A closely related synthesis, that of 3-chloro-4-methoxyacetophenone, has been demonstrated with a high yield of 97%. prepchem.com This reaction involves treating orthochloroanisole with acetyl chloride in the presence of anhydrous aluminum chloride, illustrating a direct and efficient pathway. prepchem.com The conditions for this synthesis provide a strong template for the preparation of the target ethoxy compound.

Table 1: Friedel-Crafts Acylation for a 3-Chloro-4-alkoxyacetophenone

| Starting Material | Acylating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| orthochloroanisole | acetyl chloride | anhydrous aluminum chloride | methylene (B1212753) chloride | 97% | prepchem.com |

Strategic Functional Group Interconversions

Functional group interconversions represent a versatile strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another to achieve the desired molecular architecture. researchgate.netfiveable.me This approach can provide alternative routes to target molecules when direct methods are not feasible or efficient.

An alternative pathway to this compound could involve a sequence of reactions starting from a more accessible precursor. For instance, a plausible route begins with the chlorination of p-hydroxyacetophenone. Research has shown that 3-chloro-4-hydroxy acetophenone (B1666503) can be synthesized in high purity by bubbling chlorine gas through a solution of p-hydroxyacetophenone. prepchem.com Following the regioselective chlorination, the resulting hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Another documented interconversion involves the oxychlorination of 4-methoxyacetophenone using ammonium (B1175870) chloride and oxone to produce 3-chloro-4-methoxyacetophenone. chemdad.com This strategy could potentially be adapted for the ethoxy analogue, showcasing how existing functionalities can be used to direct subsequent transformations. These interconversions are fundamental tools that allow chemists to navigate complex synthetic landscapes by modifying molecules in a controlled, stepwise manner. mit.edu

Emerging and Specialized Synthetic Approaches

In response to the growing demand for more efficient, selective, and environmentally friendly chemical processes, research has focused on developing novel synthetic methodologies. These approaches often involve advanced catalytic systems and adhere to the principles of green chemistry.

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry has seen a shift towards the use of sophisticated catalytic systems to improve reaction efficiency and selectivity. While traditional methods like Friedel-Crafts acylation are effective, they often require stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. organic-chemistry.org

Emerging catalytic approaches offer greener alternatives. For example, nickel-catalyzed Heck arylation of n-butyl vinyl ether with various aryl bromides has been developed as an efficient method for preparing functionalized acetophenones. researchgate.net This reaction proceeds with high regioselectivity in an ionic liquid, which can serve as a recyclable, non-volatile solvent. researchgate.net Other innovative catalysts include solid acids, such as zinc oxide (ZnO) or aluminum dodecatungstophosphate, which can facilitate Friedel-Crafts acylations under solvent-less conditions, simplifying product purification and catalyst recovery. organic-chemistry.org Heterogeneous solid superacid catalysts, like SO₄²⁻/TiO₂/Al₂O₃, have also demonstrated high activity in related reactions, such as ketal formation from acetophenone. researchgate.net

Table 2: Examples of Modern Catalytic Systems in Acetophenone Synthesis

| Catalytic System | Reaction Type | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Nickel complex in ionic liquid | Heck Arylation | Aryl bromides | High regioselectivity, green solvent | researchgate.net |

| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Arenes | Solvent-free conditions, new catalyst | organic-chemistry.org |

| SO₄²⁻/TiO₂/Al₂O₃ | Ketal Synthesis | Acetophenone | Solid superacid catalyst | researchgate.net |

| Fe₂₅Ru₇₅@SILP | Hydrodeoxygenation | Hydroxyacetophenones | Selective deoxygenation, continuous flow | rsc.org |

Principles of Green Chemistry and Sustainable Synthesis Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. propulsiontechjournal.com Several emerging synthetic protocols for acetophenone derivatives align with these principles.

One key area of development is the replacement of hazardous solvents and stoichiometric reagents. Solvent-free Friedel-Crafts acylations, often assisted by microwave irradiation, significantly reduce energy consumption and waste. organic-chemistry.org The use of solid, reusable catalysts like ZnO or other metal oxides aligns with the principle of catalysis, enhancing reaction rates while minimizing waste streams. organic-chemistry.orgresearchgate.net

The synthesis of related compounds, such as chalcones from acetophenones, has also been a focus of green innovation. propulsiontechjournal.com Methods utilizing benign solvents like glycerine, employing grinding techniques to eliminate bulk solvents, or using nano-catalysts to increase reaction efficiency all contribute to more sustainable synthetic routes. propulsiontechjournal.com Furthermore, the use of ionic liquids as recyclable reaction media in catalytic processes like the Heck reaction provides a greener alternative to volatile organic compounds. researchgate.net These approaches collectively represent a move towards more environmentally responsible chemical manufacturing.

Regioselective and Stereoselective Synthetic Control

Regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds. In the Friedel-Crafts acylation of 2-chlorophenetole to form this compound, the outcome is governed by the directing effects of the substituents on the benzene (B151609) ring. The ethoxy group (-OEt) is a strongly activating ortho-, para-director, while the chloro group (-Cl) is a deactivating ortho-, para-director. The powerful activating effect of the ethoxy group dominates, directing the incoming acyl group primarily to the position para to it. This position is also meta to the chlorine atom, resulting in the desired 1,3,4-substitution pattern with high regioselectivity. This inherent selectivity is a significant advantage of this synthetic route. prepchem.com The high degree of regiocontrol is also noted in other modern synthetic methods, including the nickel-catalyzed Heck arylation. researchgate.net

Stereoselectivity is not a factor in the direct synthesis of this compound, as the molecule itself is achiral. However, the ketone functionality serves as a key handle for subsequent transformations where stereocontrol is paramount. For instance, the enantioselective reduction of the carbonyl group can produce a chiral alcohol, a valuable intermediate for the synthesis of complex, biologically active molecules and pharmaceuticals. researchgate.net Therefore, while the synthesis of the target ethanone (B97240) is not stereoselective, its role as a precursor makes the principles of stereoselective control highly relevant in its applications.

Precursor Development and Utilization in Complex Organic Synthesis

The strategic importance of this compound lies in its dual functionality: the reactive ketone group and the substituted aromatic ring, which can be further modified. These features make it a key starting material for a variety of important organic compounds.

Synthesis of Key Intermediates for this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a key intermediate, 2-chloro-1-ethoxybenzene, followed by its acylation.

The initial step is the etherification of 4-chlorophenol (B41353). A common and efficient method for this transformation is the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu In this reaction, the phenolic proton of 4-chlorophenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with an ethylating agent, typically ethyl bromide or ethyl iodide, to yield 2-chloro-1-ethoxybenzene. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or 2-butanone (B6335102) to facilitate the SN2 reaction. edubirdie.com

The subsequent step involves the introduction of an acetyl group onto the 2-chloro-1-ethoxybenzene ring via a Friedel-Crafts acylation reaction. visualizeorgchem.comorganic-chemistry.orglibretexts.orgyoutube.com This classic electrophilic aromatic substitution is typically performed using acetyl chloride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is usually conducted in a non-polar solvent such as dichloromethane (B109758) or dichloroethane. The acetyl group is directed to the position para to the ethoxy group and ortho to the chloro group due to the directing effects of these substituents on the aromatic ring.

A general reaction scheme for the synthesis is presented below:

Step 1: Williamson Ether Synthesis

4-Chlorophenol + Ethyl bromide --(K₂CO₃, Acetone)--> 2-Chloro-1-ethoxybenzene

Step 2: Friedel-Crafts Acylation

2-Chloro-1-ethoxybenzene + Acetyl chloride --(AlCl₃, Dichloromethane)--> this compound

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Chlorophenol | C₆H₅ClO | 128.56 |

| Ethyl bromide | C₂H₅Br | 108.97 |

| 2-Chloro-1-ethoxybenzene | C₈H₉ClO | 156.61 |

| Acetyl chloride | C₂H₃ClO | 78.50 |

| Aluminum chloride | AlCl₃ | 133.34 |

| This compound | C₁₀H₁₁ClO₂ | 198.64 |

Role of this compound as a Synthetic Building Block

The presence of a reactive ketone functional group makes this compound an excellent starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. A primary application is in the synthesis of chalcones, which are important precursors for flavonoids and other biologically active molecules. nih.gov

Synthesis of Chalcones:

Chalcones are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. pharmascholars.com In this reaction, this compound is treated with a variety of substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol. rjlbpcs.comresearchgate.net This reaction forms a new carbon-carbon double bond, resulting in a 1,3-diaryl-2-propen-1-one scaffold.

A general reaction scheme for chalcone (B49325) synthesis is as follows:

This compound + Substituted Benzaldehyde --(NaOH, Ethanol)--> (E)-1-(3-chloro-4-ethoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

Table of Synthesized Chalcone Derivatives:

| R-group on Benzaldehyde | Product Name | Molecular Formula |

| H | (E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one | C₁₇H₁₄ClO₂ |

| 4-OCH₃ | (E)-1-(3-chloro-4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₆ClO₃ |

| 4-Cl | (E)-1-(3-chloro-4-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₇H₁₃Cl₂O₂ |

| 4-NO₂ | (E)-1-(3-chloro-4-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₇H₁₃ClNO₄ |

Synthesis of Heterocyclic Compounds:

The synthesized chalcones, with their α,β-unsaturated ketone moiety, are versatile intermediates for the construction of various five- and six-membered heterocyclic rings.

Pyrazolines: These five-membered nitrogen-containing heterocycles can be synthesized by the reaction of the chalcone derivatives with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, often with a catalytic amount of acid or base. core.ac.uknih.govdergipark.org.tr The reaction proceeds via a cyclocondensation mechanism.

Flavones: These are a class of flavonoids that can be prepared from chalcones through an oxidative cyclization reaction. Current time information in Bangalore, IN.nih.govresearchgate.netorientjchem.orgresearchgate.net A common method involves treating the chalcone with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), which promotes the cyclization and subsequent aromatization to the flavone (B191248) core.

A general scheme for the synthesis of these heterocyclic compounds from a chalcone derived from this compound is shown below:

(E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one --(Hydrazine Hydrate, Ethanol)--> 5-(3-chloro-4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

(E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one --(I₂, DMSO)--> 2-(3-chloro-4-ethoxyphenyl)-3-phenyl-4H-chromen-4-one (a flavone derivative)

Table of Synthesized Heterocyclic Compounds:

| Starting Chalcone | Reagent | Product Class | Product Name | Molecular Formula |

| (E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Pyrazoline | 5-(3-chloro-4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₇H₁₅ClN₂O |

| (E)-1-(3-chloro-4-ethoxyphenyl)-3-phenylprop-2-en-1-one | Iodine/DMSO | Flavone | 2-(3-chloro-4-ethoxyphenyl)-3-phenyl-4H-chromen-4-one | C₂₃H₁₅ClO₃ |

Comprehensive Spectroscopic and Structural Characterization of 1 3 Chloro 4 Ethoxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of 1-(3-chloro-4-ethoxyphenyl)ethanone exhibit characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus.

In the ¹H NMR spectrum, the aromatic protons appear as distinct multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The ethoxy group protons and the methyl protons of the acetyl group resonate in the upfield region.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is typically observed at the lowest field, while the aliphatic carbons of the ethoxy and methyl groups appear at higher fields.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~196.0 |

| C-Ar (quaternary) | - | ~158.0, ~131.0, ~124.0 |

| CH-Ar | ~7.8 (d), ~7.6 (dd), ~6.9 (d) | ~130.0, ~128.0, ~112.0 |

| O-CH₂ | ~4.1 (q) | ~64.0 |

| CH₃ (acetyl) | ~2.5 (s) | ~26.0 |

| CH₃ (ethyl) | ~1.4 (t) | ~14.5 |

Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and the specific experimental conditions.

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. slideshare.net In this compound, COSY spectra would show correlations between the protons of the ethoxy group (between the -CH₂- and -CH₃) and between the aromatic protons on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and hydrogen atoms. princeton.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the acetyl methyl protons would show a cross-peak with the signal for the acetyl methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netresearchgate.net This is particularly useful for determining the spatial arrangement of substituents. For instance, NOESY could show a correlation between the protons of the ethoxy group and the adjacent aromatic proton, providing information about the conformation around the ether linkage.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies.

The FTIR spectrum of this compound displays several key absorption bands that are indicative of its structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1260 | C-O-C stretch (asymmetric) | Aryl ether |

| ~1040 | C-O-C stretch (symmetric) | Aryl ether |

| ~800-900 | C-H bend (out-of-plane) | Substituted benzene |

| ~750 | C-Cl stretch | Aryl chloride |

The strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group in the ketone. researchgate.net The bands in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring, while the absorptions related to the C-O-C stretching of the ether linkage and the C-Cl stretch further confirm the presence of these functional groups. researchgate.net

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations.

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~1680 | C=O stretch | Ketone |

| ~1600 | C=C stretch | Aromatic ring |

| ~1300 | C-H bend | Methyl group |

| ~750 | C-Cl stretch | Aryl chloride |

The Raman spectrum would also show a prominent peak for the C=O stretch. researchgate.net The aromatic ring vibrations are also typically strong in the Raman spectrum. The C-Cl stretch is also observable. researchgate.net

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (198.64 g/mol ). guidechem.com The presence of a chlorine atom is indicated by an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss |

| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Molecular ion |

| 183/185 | [C₉H₈ClO]⁺ | Loss of a methyl radical (•CH₃) |

| 155/157 | [C₈H₅ClO]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 127/129 | [C₇H₄Cl]⁺ | Loss of an ethoxy radical (•OC₂H₅) |

| 43 | [CH₃CO]⁺ | Acylium ion |

The most common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). libretexts.org In this case, the loss of the methyl group (•CH₃) from the molecular ion would result in a fragment with m/z 183/185. nist.gov Another significant fragmentation would be the loss of the entire acetyl group to give a fragment corresponding to the chloro-ethoxyphenyl cation.

Solid-State Structural Determination via X-ray Crystallography

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental single-crystal X-ray diffraction data for this compound could be located. The determination of a compound's solid-state structure, including its molecular conformation, crystal packing, and intermolecular interactions, is exclusively achieved through X-ray crystallography.

Without access to the crystallographic information file (CIF) or a published structural report, a detailed analysis as outlined in the subsequent sections is not possible. The information that would be derived from such an analysis includes precise bond lengths, bond angles, torsion angles, the arrangement of molecules within the crystal lattice, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking.

Determination of Molecular Conformation and Crystal Packing

Information regarding the precise three-dimensional arrangement of the atoms within the this compound molecule and the manner in which these molecules are arranged in the solid state is not available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular forces that govern the crystal structure of this compound, such as the presence and geometry of any hydrogen bonds or π-π stacking interactions, cannot be conducted without experimental crystallographic data.

In Depth Computational and Theoretical Chemistry of 1 3 Chloro 4 Ethoxyphenyl Ethanone

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's reactivity.

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. niscpr.res.in These calculations determine key structural parameters like bond lengths and bond angles by finding the lowest energy conformation of the molecule. researchgate.net For a molecule like 1-(3-Chloro-4-ethoxyphenyl)ethanone, DFT, particularly using a functional like B3LYP with a basis set such as 6-311G(d,p), would be a common choice to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

The process involves iterative calculations to minimize the forces on each atom, resulting in a stable structure. The results of such an analysis would typically be presented in a table detailing the specific bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Representative Calculated Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization calculations. Actual values for this compound would require a specific computational study.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-Cl | Carbon-Chlorine bond length | ~1.74 Å |

| C=O | Carbonyl Carbon-Oxygen bond length | ~1.21 Å |

| C-O (ethoxy) | Aromatic Carbon-Oxygen bond length | ~1.36 Å |

| C-C-O | Benzene (B151609) ring bond angle | ~120° |

| O-C-C (ethoxy) | Ethoxy group bond angle | ~108° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps, Charge Transfer Characteristics)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ripublication.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. chalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and reactive. chalcogen.ro

The analysis of these orbitals reveals the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). mdpi.com In this compound, the HOMO is expected to be located primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties. researchgate.netnih.gov

Table 2: Representative Frontier Orbital Data (Illustrative) This table shows the kind of data generated from a frontier orbital analysis. The values are for illustrative purposes.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~ 4.7 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability they confer upon a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Theoretical Spectroscopy and Property Prediction

Computational methods can simulate various types of spectra, providing valuable information that aids in the interpretation of experimental data.

Simulation of Vibrational Spectra and Anharmonicity Effects

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nanobioletters.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.) can be obtained. niscpr.res.in

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nanobioletters.com For this compound, key vibrational modes would include the C=O stretch of the ketone, C-Cl stretch, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C vibrations.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR chemical shifts of molecules. researchgate.net This ab initio or DFT-based method has proven to be highly effective in predicting both ¹H and ¹³C NMR spectra. niscpr.res.in

The process involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures. For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the ethoxy group protons, and the methyl protons, as well as for all distinct carbon atoms in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. cecam.orgohio-state.edu It extends the principles of DFT, which describes the electronic structure of the ground state, to excited states, allowing for the calculation of properties like UV-Vis absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of electronic transitions. ohio-state.eduyoutube.com

For this compound, a TD-DFT calculation would reveal how the molecule interacts with ultraviolet and visible light. The calculations typically identify the key molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The promotion of an electron from an occupied to an unoccupied orbital upon light absorption is the fundamental process responsible for the observed spectrum.

The primary electronic transitions in a molecule like this compound are expected to be of the π → π* and n → π* type. The aromatic ring and the carbonyl group (C=O) contain π electrons and non-bonding (n) lone-pair electrons on the oxygen atom, which can be excited to anti-bonding π* orbitals. The specific wavelengths of these absorptions are influenced by the substituents on the phenyl ring—the chloro, ethoxy, and acetyl groups—which modify the energy levels of the molecular orbitals. A TD-DFT analysis provides precise values for these transition energies.

Below is an illustrative table of the kind of data a TD-DFT calculation would generate for this compound.

| Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| Predicted nm value | Arbitrary units (>0) | e.g., HOMO -> LUMO (95%) | e.g., π → π |

| Predicted nm value | Arbitrary units (>0) | e.g., HOMO-1 -> LUMO (80%) | e.g., π → π |

| Predicted nm value | Arbitrary units (>0) | e.g., HOMO -> LUMO+1 (75%) | e.g., n → π* |

Table 1: Representative TD-DFT Data. This table illustrates the typical output of a TD-DFT calculation. 'λmax' is the wavelength of maximum absorption. The 'Oscillator Strength' indicates the intensity of the absorption band. 'Major Orbital Contributions' specifies which molecular orbitals are primarily involved in the electronic transition.

Reactivity Prediction and Stability Assessment

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net

MEP maps are crucial for understanding intermolecular interactions and identifying reactive sites. researchgate.net

Negative Regions (Red to Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. They indicate where a positive charge or the positive end of a dipole would be attracted.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They attract negative charges or the negative end of a dipole.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

For this compound, an MEP map would highlight specific reactive zones. The oxygen atom of the carbonyl group (C=O) is expected to be a region of strong negative potential (red), making it a prime site for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the hydrogens on the aromatic ring, would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The chlorine atom, due to its high electronegativity, would also contribute significantly to the potential distribution.

| Molecular Region | Predicted MEP Color | Predicted Potential (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen | Red | Negative | Electrophilic Attack Site |

| Aromatic Ring π-system | Yellow/Green | Slightly Negative to Neutral | Interaction with Electrophiles |

| Aromatic Hydrogens | Light Blue | Slightly Positive | Nucleophilic Interaction Site |

| Acetyl Methyl Hydrogens | Blue | Positive | Nucleophilic Attack Site |

Table 2: MEP Surface Analysis. This table outlines the expected electrostatic potential across different regions of the this compound molecule and the corresponding chemical reactivity implied by the potential.

Fukui Function Analysis for Electrophilic and Nucleophilic Reactivity

Fukui functions are reactivity descriptors derived from Density Functional Theory that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. nih.gov This analysis provides a more quantitative, atom-centered view of reactivity than MEP maps, identifying the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netmdpi.com

The key Fukui indices are:

f+ (for nucleophilic attack): This function indicates the propensity of an atom to accept an electron. A high value of f+ suggests that the site is a strong electrophile.

f- (for electrophilic attack): This function measures the propensity of an atom to donate an electron. A high value of f- indicates a strong nucleophilic site.

f0 (for radical attack): This is the average of f+ and f-, indicating susceptibility to attack by a radical species.

For this compound, Fukui analysis would pinpoint the specific atoms most involved in chemical reactions. The carbonyl carbon is expected to have a high f+ value, confirming it as the primary site for nucleophilic addition. The oxygen atoms (both carbonyl and ether) and potentially certain carbons in the aromatic ring would likely exhibit higher f- values, marking them as nucleophilic centers.

| Atomic Site | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | High | Low | Prone to Nucleophilic Attack |

| Carbonyl Oxygen (C=O) | Low | High | Prone to Electrophilic Attack |

| Ether Oxygen (-O-) | Low | High | Prone to Electrophilic Attack |

| Aromatic Carbons | Varies | Varies | Ring positions activated or deactivated by substituents |

| Chlorine Atom (Cl) | Moderate | Moderate | Can act as both electron-withdrawing and a potential reaction site |

Table 3: Fukui Function Reactivity Indices. This table provides a qualitative prediction of Fukui function values for key atomic sites in this compound, indicating the most probable type of reaction at each site.

Thermochemical Property Calculations (e.g., Bond Dissociation Energies, Enthalpies of Formation)

Thermochemical properties, such as bond dissociation energies (BDE) and enthalpies of formation (ΔHf), are fundamental to understanding the stability and potential reaction pathways of a molecule. These values can be calculated with good accuracy using high-level quantum chemical methods.

Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower (more negative) ΔHf generally indicates greater thermodynamic stability.

Bond Dissociation Energy (BDE): This is the energy required to break a specific bond homolytically (forming two radicals). BDE values are direct measures of bond strength. The weakest bond in a molecule often represents a likely point of initial decomposition or reaction.

For this compound, calculating the BDEs for all its bonds would create a stability profile. For instance, the C-Cl bond, the O-C(ethyl) bond of the ether, and the C-C bond between the acetyl group and the phenyl ring are all of significant chemical interest. The weakest bond would be the most likely to break under thermal or photochemical stress.

| Bond | Estimated BDE (kJ/mol) | Implication for Stability |

| C(aromatic)–Cl | ~400 | Strong bond, but a potential reactive site. |

| C(aromatic)–C(acetyl) | ~390 | Strong bond, crucial for molecular integrity. |

| C(ethyl)–H | ~410 | Typical strong C-H bond. |

| O–C(ethyl) | ~340 | Weaker than C-C or C-H bonds, potential cleavage site. |

| C(carbonyl)=O | >700 | Very strong double bond. |

Table 4: Representative Bond Dissociation Energies. This table lists key bonds within this compound and provides estimated BDEs based on typical values for similar chemical environments. The actual calculated values would provide a precise map of bond strengths.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a single, optimized (lowest energy) geometry, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the atoms in the molecule over time, providing a view of its conformational landscape. biorxiv.orgmdpi.com

For this compound, the most significant conformational flexibility arises from the rotation around single bonds, particularly the C(aromatic)–O bond and the O–C(ethyl) bond of the ethoxy group, and the C(aromatic)–C(acetyl) bond. MD simulations can explore the different rotational isomers (conformers) and the energy barriers between them.

| Conformational Parameter | Description | Significance |

| C-C-O-C Dihedral Angle | Rotation of the ethoxy group relative to the phenyl ring. | Determines the orientation of the ethyl group and influences steric and electronic properties. |

| C-C-C=O Dihedral Angle | Rotation of the acetyl group relative to the phenyl ring. | Affects the conjugation between the carbonyl group and the aromatic π-system. |

| O-C-C-H Dihedral Angles | Rotation within the ethyl group. | Describes the flexibility of the alkyl chain. |

Table 5: Key Conformational Parameters for MD Simulation. This table identifies the crucial dihedral angles in this compound that would be monitored during a Molecular Dynamics simulation to explore its conformational space.

Chemical Reactivity and Mechanistic Studies of 1 3 Chloro 4 Ethoxyphenyl Ethanone

Electrophilic Aromatic Substitution Patterns on the Chloro-ethoxyphenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In 1-(3-chloro-4-ethoxyphenyl)ethanone, the aromatic ring is trisubstituted, and the directing effects of these groups determine the position of further substitution.

The directing effects of the substituents are as follows:

Ethoxy group (-OEt): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because its lone pairs can participate in resonance.

Acetyl group (-COCH₃): This is a strongly deactivating group and is meta-directing due to both inductive and resonance electron-withdrawing effects.

The positions on the aromatic ring are numbered relative to the acetyl group (C1). The ethoxy group is at C4, and the chloro group is at C3. The available positions for substitution are C2, C5, and C6. The combined influence of the three substituents dictates the most likely positions for an incoming electrophile. The powerful ortho, para-directing effect of the ethoxy group and the ortho, para-directing effect of the chloro group, contrasted with the meta-directing effect of the acetyl group, leads to predictable substitution patterns. The ethoxy group at C4 strongly activates the C3 and C5 positions. The chloro group at C3 activates the C2 and C5 positions. The acetyl group at C1 directs incoming electrophiles to the C3 and C5 positions. Therefore, the C5 position is strongly activated by all three groups, making it the most probable site for electrophilic attack. The C2 position is also activated, but to a lesser extent.

| Substituent | Position | Electronic Effect | Directing Influence |

| Acetyl (-COCH₃) | C1 | Deactivating (Inductive & Resonance) | meta (to C3, C5) |

| Chloro (-Cl) | C3 | Deactivating (Inductive), Donating (Resonance) | ortho, para (to C2, C5) |

| Ethoxy (-OEt) | C4 | Activating (Resonance), Withdrawing (Inductive) | ortho, para (to C3, C5) |

Predicted Regioselectivity for Electrophilic Aromatic Substitution: Based on the cumulative effects, the primary site for electrophilic substitution on the this compound ring is predicted to be the C5 position.

Nucleophilic Additions and Substitutions at the Ethanone (B97240) Carbonyl Group

The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of ketones.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of a tertiary alcohol after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis yields a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

Imine and Enamine Formation: Condensation with primary or secondary amines under appropriate conditions can form imines and enamines, respectively.

While specific studies on this compound are not widely documented, its reactivity in these transformations is expected to be typical for an aryl alkyl ketone.

Transformations Involving the Ether and Halogen Functional Groups

The ethoxy and chloro groups also present opportunities for chemical modification, although these transformations often require more forcing conditions compared to reactions at the ketone or aromatic ring.

Ether Cleavage: The ethoxy group is generally stable. However, it can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), to yield the corresponding phenol (B47542), 1-(3-chloro-4-hydroxyphenyl)ethanone.

Nucleophilic Aromatic Substitution (SₙAr): The chloro group is part of an electron-rich aromatic ring and is generally unreactive towards nucleophilic substitution. However, its reactivity can be enhanced if additional strong electron-withdrawing groups are introduced onto the ring, particularly at the ortho and para positions relative to the chlorine. Without such activation, displacement of the chloride requires extreme conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling).

Cyclization Reactions and Heterocyclic Compound Formation from Derivatives

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds. These syntheses often involve initial modification of the ketone followed by a cyclization step.

Gewald Aminothiophene Synthesis: The ketone can react with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgumich.eduresearchgate.netorganic-chemistry.org This reaction provides a direct route to highly functionalized thiophenes.

Hantzsch Pyridine Synthesis: While the direct use of this compound is not part of the classic Hantzsch synthesis, derivatives of it, such as β-ketoesters formed from it, could be used. The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.orgscispace.comnih.gov

Paal-Knorr Synthesis: This method is used to synthesize furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Derivatives of this compound, such as a 1,4-diketone prepared via α-alkylation, could undergo acid-catalyzed cyclization to form a furan, or react with amines or sulfurizing agents to yield pyrroles or thiophenes, respectively.

Quinoline (B57606) Synthesis: Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a common method for quinoline synthesis. A derivative of this compound bearing an amino group at the C2 position could undergo this reaction to form a substituted quinoline. organic-chemistry.orgnih.govucsf.edudntb.gov.ua

Oxidation and Reduction Chemistry of the Ketone and Aromatic Ring

The ketone and aromatic ring of this compound can undergo various oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Functional Group Transformed | Expected Product |

| Reduction | |||

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Ketone | 1-(3-Chloro-4-ethoxyphenyl)ethanol |

| Clemmensen Reduction | Zn(Hg), HCl | Ketone | 1-Chloro-2-ethoxy-4-ethylbenzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone | 1-Chloro-2-ethoxy-4-ethylbenzene wikipedia.orgnrochemistry.comalfa-chemistry.comlibretexts.orgorganic-chemistry.org |

| Oxidation | |||

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ketone | 3-Chloro-4-ethoxyphenyl acetate wikipedia.orgorganic-chemistry.orgsynarchive.comjk-sci.comchem-station.com |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Ketone | 2-(3-Chloro-4-ethoxyphenyl)-2-oxoethanethioic acid morpholide wikipedia.orgorganic-chemistry.orgwikipedia-on-ipfs.orgthieme-connect.deresearchgate.net |

Reduction of the Ketone: As mentioned, the ketone can be reduced to a secondary alcohol. Complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-) can be achieved under either acidic (Clemmensen reduction) or basic (Wolff-Kishner reduction) conditions to yield 1-chloro-2-ethoxy-4-ethylbenzene. annamalaiuniversity.ac.inyoutube.com

Oxidation of the Ketone: The Baeyer-Villiger oxidation converts ketones to esters. wikipedia.orgorganic-chemistry.orgsynarchive.comjk-sci.comchem-station.com For aryl alkyl ketones, the aryl group has a higher migratory aptitude than the methyl group. Therefore, oxidation of this compound with a peroxyacid is expected to yield 3-chloro-4-ethoxyphenyl acetate.

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal thioamide upon reaction with sulfur and an amine (like morpholine). wikipedia.orgorganic-chemistry.orgwikipedia-on-ipfs.orgthieme-connect.deresearchgate.net The reaction results in the oxidation of the α-carbon and migration of the carbonyl functionality to the end of the alkyl chain.

Investigation of Reaction Kinetics and Proposed Reaction Mechanisms

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substituents on the ring influence the stability of this intermediate. Activating groups like the ethoxy group stabilize the positive charge, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. Deactivating groups like the acetyl group destabilize the intermediate, slowing the reaction.

Mechanism of Nucleophilic Addition to the Carbonyl: The reaction begins with the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent step (often during workup) to yield the final alcohol product.

Mechanism of Baeyer-Villiger Oxidation: The reaction is initiated by the protonation of the carbonyl oxygen, followed by the addition of the peroxyacid to form a tetrahedral intermediate (the Criegee intermediate). The rate-determining step is the concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous departure of a carboxylate leaving group. The migratory aptitude (aryl > methyl) dictates the regioselectivity of the reaction. wikipedia.orgorganic-chemistry.orgsynarchive.comjk-sci.comchem-station.com

Advanced Research Applications of 1 3 Chloro 4 Ethoxyphenyl Ethanone and Its Derivatives

Strategic Use in Fine Chemical Synthesis and Specialty Organic Compounds

1-(3-Chloro-4-ethoxyphenyl)ethanone is a valuable starting material in the synthesis of more complex molecules and specialty organic compounds. Its derivatives, such as chalcones, are key intermediates in the production of various heterocyclic compounds. pharmascholars.comfabad.org.trtsijournals.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the condensation of an acetophenone (B1666503) with an aromatic aldehyde. pharmascholars.comtsijournals.com These α,β-unsaturated ketones are precursors to flavonoids and isoflavonoids and are known for their diverse biological activities. pharmascholars.comfabad.org.tr The presence of the chloro and ethoxy groups on the phenyl ring of this compound can influence the properties and reactivity of the resulting chalcones and their subsequent derivatives.

Development of Novel Organic Scaffolds and Architectures

The versatility of this compound extends to the construction of diverse and complex organic scaffolds, which form the core structures of many biologically active molecules.

Synthesis of Precursors for Complex Heterocyclic Systems (e.g., Pyrazoles, Quinolines, Azetidinones)

Pyrazoles: This compound is instrumental in synthesizing pyrazole (B372694) derivatives. A common method involves the reaction of 1,3-dicarbonyl compounds, which can be generated in situ from acetophenones like this compound, with hydrazines. beilstein-journals.orggoogle.comorganic-chemistry.org This cyclocondensation reaction is a fundamental route to creating substituted pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. google.com The reaction of chalcones derived from this compound with hydrazine (B178648) hydrate (B1144303) is another established method for pyrazole synthesis. researchgate.net

Quinolines: The synthesis of quinoline (B57606) scaffolds, another important class of heterocyclic compounds, can also utilize derivatives of this compound. Various synthetic strategies exist for quinoline synthesis, often involving the cyclization of intermediates derived from anilines and β-ketoesters or related compounds. nih.govmdpi.comresearchgate.net While direct use of this compound in widely known named reactions for quinoline synthesis like the Conrad-Limpach or Gould-Jacobs reactions is not explicitly detailed, its derivatives can serve as precursors in multi-step syntheses.

Azetidinones: this compound derivatives are precursors for the synthesis of azetidinones, also known as β-lactams. mdpi.com The Staudinger reaction, a [2+2] ketene-imine cycloaddition, is a standard method for constructing the azetidinone ring. mdpi.com Schiff bases, formed from the condensation of amines and aldehydes, react with ketenes (often generated in situ from acyl chlorides) to yield the desired β-lactam. rasayanjournal.co.inderpharmachemica.com The substituents on the aromatic rings of the reactants, originating from precursors like this compound, play a crucial role in determining the stereochemistry and biological activity of the resulting azetidinone derivatives. mdpi.commdpi.com

Building Blocks in Scaffold-Based Drug Discovery Research

The heterocyclic scaffolds derived from this compound, such as pyrazoles and azetidinones, are of significant interest in scaffold-based drug discovery. mdpi.com These core structures can be systematically modified with various functional groups to create libraries of compounds for screening against different biological targets. The chloro and ethoxy substituents on the phenyl ring of the parent compound can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Contributions to Materials Science

Beyond its applications in medicinal chemistry, this compound and its derivatives have shown potential in the field of materials science.

Polymer Chemistry: Monomer in Functional Polymer Synthesis

While direct polymerization of this compound is not a common application, it can be chemically modified to produce functional monomers for polymer synthesis. For instance, the ketone group can be transformed into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer, bearing the substituted phenyl ring, can then be incorporated into polymers, potentially imparting specific properties like altered refractive index, thermal stability, or flame retardancy due to the presence of the chlorine atom.

Exploration in Non-Linear Optical (NLO) Materials Development

Organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is crucial for applications in photonics and optical communications. jhuapl.eduresearchgate.net Chalcones and other conjugated systems derived from this compound are candidates for NLO materials. The extended π-electron system in these molecules, coupled with the electron-donating ethoxy group and the electron-withdrawing chloro group, can lead to a significant second-order or third-order NLO response. nih.govresearchgate.net Research in this area involves synthesizing and characterizing these materials to evaluate their hyperpolarizability and potential for use in devices like frequency converters and optical switches. researchgate.netnih.gov

Applications in Enzyme Inhibition and Cell Signaling Pathway Research

The chemical scaffold of this compound serves as a foundational structure for the synthesis of various derivatives that have shown significant activity in enzyme inhibition and the modulation of cell signaling pathways. Research has particularly focused on chalcone (B49325) and other heterocyclic derivatives, demonstrating their potential as inhibitors of key enzymes implicated in diseases like cancer.

Chalcone derivatives, which are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been a major area of investigation. rjlbpcs.com These compounds are recognized for their potential to inhibit a variety of enzymes. For instance, certain chalcone derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The inhibition is often competitive with ATP, suggesting that these molecules can dock into the ATP binding pocket of the enzyme. nih.gov Structural features, such as hydroxylation at specific positions on the aromatic rings, appear to be crucial for their inhibitory activity against EGFR. nih.gov

Furthermore, hybrid molecules combining the chalcone scaffold with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) or benzimidazole, have been synthesized and evaluated for their anticancer properties. researchgate.netnih.gov These hybrids have demonstrated notable inhibitory activity against EGFR and other kinases like BRAFV600E. nih.gov The mechanism of action for some of these derivatives involves not only direct enzyme inhibition but also the induction of apoptosis through the modulation of key proteins in the apoptotic pathway, such as caspases and Bcl-2 family proteins. nih.gov

Derivatives of related chloro-phenyl structures have also been explored as inhibitors of other enzyme families. For example, derivatives of 3-chloro-1-aryl pyrrolidine-2,5-dione have been shown to be potent inhibitors of human carbonic anhydrase I and II, with inhibition constants (Ki) in the low nanomolar range. researchgate.net

In the context of cell signaling, derivatives of similar acetophenone structures have been shown to modulate key pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been found to inhibit the expression of matrix metalloproteinase-9 (MMP-9) by suppressing the phosphorylation of p38 kinase, JNK, and NF-κB. nih.gov This indicates that these compounds can interfere with signaling cascades that are crucial for processes like tumor cell invasion and metastasis.

The following tables summarize the inhibitory activities of some derivatives related to the this compound scaffold.

Table 1: Enzyme Inhibition by Chalcone and Related Derivatives

| Derivative Class | Target Enzyme | IC50/Ki | Reference |

|---|---|---|---|

| Chalcone Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | IC50: 8 µM - 25 µM | nih.gov |

| Chalcone/1,3,4-Oxadiazole/Benzimidazole Hybrids | EGFR | IC50: 0.55 µM - 3.90 µM | nih.gov |

| Chalcone/1,3,4-Oxadiazole/Benzimidazole Hybrids | BRAFV600E | IC50: 0.90 µM - 4.70 µM | nih.gov |

| 3-Chloro-1-aryl pyrrolidine-2,5-dione Derivatives | Human Carbonic Anhydrase I | Ki: 23.27–36.83 nM | researchgate.net |

| 3-Chloro-1-aryl pyrrolidine-2,5-dione Derivatives | Human Carbonic Anhydrase II | Ki: 10.64–31.86 nM | researchgate.net |

Conclusion and Future Research Directions for 1 3 Chloro 4 Ethoxyphenyl Ethanone

Synthesis of Research Accomplishments and Methodological Advances

Research surrounding 1-(3-chloro-4-ethoxyphenyl)ethanone has primarily focused on its role as a versatile building block in organic synthesis. synhet.com Methodological advancements have largely centered on its preparation, with the Friedel-Crafts acylation of 1-chloro-2-ethoxybenzene being a principal synthetic route. organic-chemistry.orglibretexts.org This classic electrophilic aromatic substitution reaction provides a direct pathway to introduce the acetyl group onto the substituted benzene (B151609) ring.

While specific, detailed research accomplishments solely focused on this compound are not extensively documented in publicly available literature, its importance can be inferred from its commercial availability as a pharmaceutical intermediate. synhet.com This suggests its established use in proprietary drug discovery and development pipelines. The general reactivity of the ketone functional group and the specific substitution pattern on the aromatic ring—a chlorine atom and an ethoxy group—provide multiple sites for further chemical transformations. These transformations can include reactions at the carbonyl group, such as reductions or condensations, and further substitutions on the aromatic ring.

Spectroscopic characterization is crucial for confirming the structure and purity of synthesized compounds. While specific spectral data for this compound is not widely published, data for the closely related analog, 1-(3-chloro-4-methoxyphenyl)ethanone, is available and can serve as a valuable reference for comparative analysis. nist.gov The analysis of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity. synhet.com

Identification of Critical Gaps and Unexplored Research Avenues

Despite its role as a key intermediate, there are significant gaps in the public scientific literature regarding the specific applications and reaction pathways of this compound. A primary gap is the lack of detailed studies on its biological activity. While substituted acetophenones, in general, are known to exhibit a wide range of pharmacological properties, the specific bioactivity profile of this compound remains largely unexplored. nih.gov

Furthermore, there is a need for more comprehensive studies on its reactivity. While its utility as a synthetic intermediate is established, a detailed exploration of its participation in a broader range of organic reactions could unveil novel synthetic routes to complex molecules. For instance, systematic studies on its condensation reactions, halogenation, and nitration could yield a library of novel derivatives with potentially interesting chemical and biological properties.

Another unexplored avenue is the investigation of its potential applications beyond the pharmaceutical industry. For example, its structural features might lend themselves to applications in materials science, such as in the synthesis of polymers or liquid crystals, or in the development of new agrochemicals. nih.gov

Prospective Development of Innovative Methodologies and Theoretical Frameworks

Future research should focus on the development of more efficient and sustainable synthetic methodologies for this compound and its derivatives. This could involve the exploration of greener catalysts for Friedel-Crafts acylation, potentially moving away from traditional Lewis acids to more environmentally benign alternatives. Additionally, the development of novel methods for the selective functionalization of the aromatic ring, such as regioselective ortho-chlorination of 4-ethoxyacetophenone, could provide more direct and atom-economical synthetic routes.

Computational chemistry and theoretical frameworks can play a pivotal role in predicting the reactivity and properties of this compound and its derivatives. Molecular modeling studies could be employed to predict its interaction with biological targets, thereby guiding the rational design of new drug candidates. Theoretical calculations can also help in understanding the reaction mechanisms of its various transformations, aiding in the optimization of reaction conditions and the development of new synthetic strategies.

Broader Implications for Fundamental Organic Chemistry and Applied Chemical Sciences

The continued investigation of this compound and its analogs holds broader implications for both fundamental organic chemistry and applied chemical sciences. From a fundamental perspective, it serves as an excellent model system for studying the interplay of electronic and steric effects of different substituents on the reactivity of an aromatic ketone. Understanding how the chloro and ethoxy groups influence the reactivity of the acetyl group and the aromatic ring can provide valuable insights into the principles of physical organic chemistry.

In the realm of applied chemical sciences, the development of new synthetic routes and applications for this compound can have a direct impact on the pharmaceutical and agrochemical industries. nih.govnih.gov As a key building block, more efficient syntheses can lead to more cost-effective production of essential medicines and crop protection agents. Furthermore, the exploration of its derivatives could lead to the discovery of new bioactive molecules with improved efficacy and safety profiles, addressing unmet needs in human health and agriculture. The study of such multifaceted compounds underscores the synergy between fundamental research and its practical applications, driving innovation across the chemical sciences.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-ethoxyphenyl)ethanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation , where 3-chloro-4-ethoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) ensures complete activation of the acyl chloride.

- Temperature : Reactions are performed at 0–5°C to minimize side reactions like over-acylation.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers (e.g., 2-chloro derivatives) .

- Distillation : Vacuum distillation (b.p. ~150–160°C at 10 mmHg) for large-scale purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR or shifts in IR) for this compound?

Q. What strategies guide selective functionalization of the ethoxy or chloro substituents in this compound?

- Chloro Substitution :

- Nucleophilic aromatic substitution : Replace Cl with amines (e.g., NH₃/EtOH, 80°C) .

- Suzuki coupling : Introduce aryl groups using Pd catalysts .

- Ethoxy Hydrolysis :

- Acidic conditions (HCl/H₂O, reflux) yield 4-hydroxy derivatives.

- Protect the ketone with ethylene glycol to prevent side reactions .

Q. How can quantum chemical calculations predict the reactivity of this compound in electrophilic substitution reactions?

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

- Enzyme Inhibition Assays :

- Kinetic studies : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .

- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., COX-2 for anti-inflammatory activity) .

- Cellular Uptake : Radiolabel the compound (¹⁴C) to track intracellular accumulation in cancer cell lines (e.g., MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。